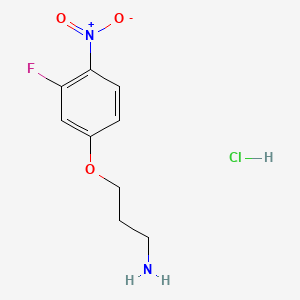

3-(3-fluoro-4-nitrophenoxy)propan-1-aminehydrochloride

Description

3-(3-Fluoro-4-nitrophenoxy)propan-1-amine hydrochloride (CAS: 2839157-30-9) is a halogenated aromatic compound with a propan-1-amine backbone functionalized by a 3-fluoro-4-nitrophenoxy group and a hydrochloride counterion. Its molecular formula is C₉H₁₂ClFN₂O₃, with a molecular weight of 250.65 g/mol . The structural features include:

- Fluorine at the meta position, contributing to steric and electronic effects.

- Propan-1-amine hydrochloride, providing water solubility and stability for pharmaceutical applications.

The compound’s SMILES string (NCCCOc1ccc(cc1F)N+[O-].Cl) highlights its connectivity and functional groups.

Properties

IUPAC Name |

3-(3-fluoro-4-nitrophenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O3.ClH/c10-8-6-7(15-5-1-4-11)2-3-9(8)12(13)14;/h2-3,6H,1,4-5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKLYZVAOLXOCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCN)F)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-nitrophenoxy)propan-1-aminehydrochloride typically involves the reaction of 3-fluoro-4-nitrophenol with 3-chloropropan-1-amine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluoro-4-nitrophenoxy)propan-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate, sulfuric acid.

Substitution: Sodium hydroxide, various nucleophiles.

Major Products Formed

Oxidation: 3-(3-amino-4-nitrophenoxy)propan-1-aminehydrochloride.

Reduction: 3-(3-fluoro-4-nitrophenoxy)propan-1-amine oxide.

Substitution: 3-(3-substituted-4-nitrophenoxy)propan-1-aminehydrochloride.

Scientific Research Applications

3-(3-fluoro-4-nitrophenoxy)propan-1-aminehydrochloride is widely used in various fields of scientific research:

Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding assays.

Medicine: As a potential therapeutic agent in drug discovery and development.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-nitrophenoxy)propan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Substituent Variation in Propan-1-Amine Hydrochlorides

The target compound is compared to analogs with modified aromatic substituents or backbone alterations (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Fluorine Position : The meta-fluoro substituent in the target contrasts with para-fluoro in (1r)-1-(3-fluoro-4-methylphenyl)propan-1-amine HCl, altering steric and electronic profiles .

- Backbone Modifications : Compounds like N-Methyl-3-phenylpropan-1-amine HCl lack the ether linkage, reducing polarity compared to the target .

Physicochemical Properties

- Water Solubility : The hydrochloride salt in all analogs enhances aqueous solubility, critical for bioavailability.

- Steric Effects : Bulkier substituents (e.g., indole in C₁₁H₁₄ClFN₂) reduce membrane permeability compared to simpler aryl groups .

- Stability : Nitro groups (as in the target) may confer photolytic sensitivity, whereas chloro or methoxy substituents (e.g., 3-methoxy-4-trifluoromethylthioaniline ) offer greater stability.

Biological Activity

3-(3-Fluoro-4-nitrophenoxy)propan-1-amine hydrochloride, with the CAS number 2839156-81-7, is a chemical compound that has garnered interest in various biological and pharmacological studies. Its unique structure, featuring a fluoro-nitrophenyl moiety, suggests potential interactions with biological systems that could lead to therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C10H12ClFNO3, and it possesses distinct physical and chemical properties that influence its biological activity. The presence of the fluoro and nitro groups enhances its reactivity and interaction with biological targets.

The biological activity of 3-(3-fluoro-4-nitrophenoxy)propan-1-amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets such as receptors or enzymes. These interactions can modulate various cellular processes, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing signaling pathways related to various physiological responses.

Antimicrobial Activity

Research has indicated that compounds similar to 3-(3-fluoro-4-nitrophenoxy)propan-1-amine hydrochloride exhibit antimicrobial properties. A study demonstrated that derivatives with nitro groups showed significant activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

The compound's structure suggests it may have anticancer properties. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells. For instance, a related study on nitro-substituted phenols revealed cytotoxic effects on breast cancer cell lines (MCF-7), indicating that the presence of nitro groups can enhance anticancer activity .

Case Study 1: Anticancer Activity

In a recent investigation, researchers synthesized several derivatives based on the structural framework of 3-(3-fluoro-4-nitrophenoxy)propan-1-amine hydrochloride and evaluated their cytotoxic effects on MCF-7 cells. The results indicated that certain derivatives exhibited high cytotoxicity with low toxicity towards normal cells. This highlights the potential of this compound as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of nitro-substituted compounds against resistant bacterial strains. The findings suggested that compounds with similar functional groups effectively inhibited bacterial growth, paving the way for further exploration of 3-(3-fluoro-4-nitrophenoxy)propan-1-amine hydrochloride in antimicrobial therapy .

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.